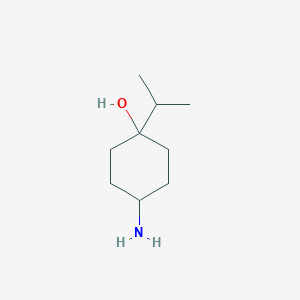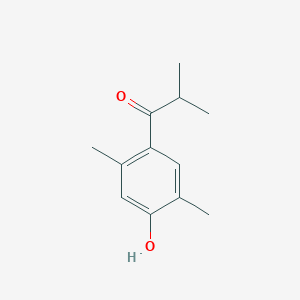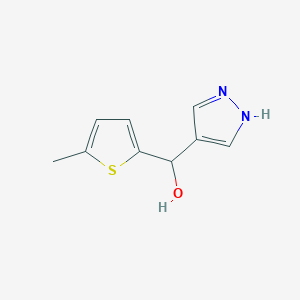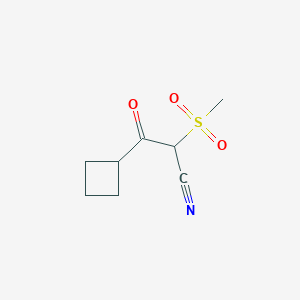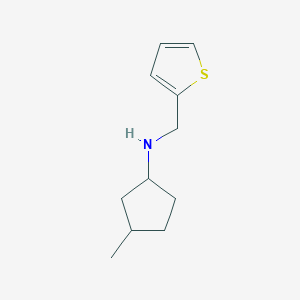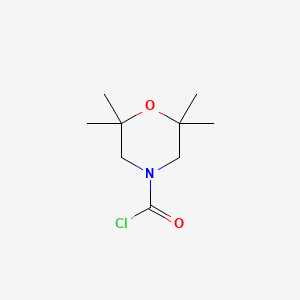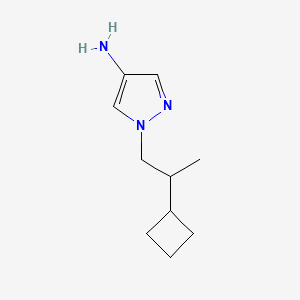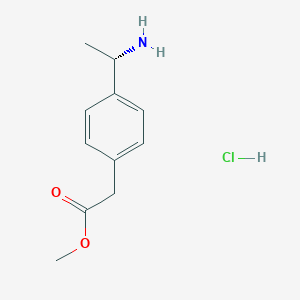
(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride” is a chemical compound with the following structural formula:
(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride
This compound belongs to the class of esters and is characterized by its chiral center (the “S” configuration). It is commonly used in research and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes: The synthesis of “(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride” involves several steps. One common synthetic route is as follows:
Acetylation of Phenethylamine: Phenethylamine (1-aminoethylbenzene) reacts with acetic anhydride to form the corresponding acetamide.
Esterification: The acetamide is then esterified with methyl chloroacetate to yield “(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate.”
Hydrochlorination: The final step involves treating the ester with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yields and purity.
Análisis De Reacciones Químicas
Reactions: “(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride” can undergo various reactions, including:
Reduction: Reduction of the carbonyl group to form the corresponding alcohol.
Substitution: Nucleophilic substitution at the ester carbonyl group.
Hydrolysis: Hydrolysis of the ester linkage to yield the carboxylic acid and the amine.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkali metal hydroxides (e.g., NaOH, KOH) or ammonia (NH₃).
Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH).
Major Products: The major products depend on the specific reaction conditions. For example:
- Reduction yields the corresponding alcohol.
- Substitution results in modified esters or amides.
- Hydrolysis produces the carboxylic acid and the amine.
Aplicaciones Científicas De Investigación
“(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride” finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to neurotransmitters and receptor ligands.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound’s mechanism of action involves interactions with specific molecular targets. For example, it may bind to receptors or enzymes, modulating cellular processes. Further research is needed to elucidate its precise mechanisms.
Comparación Con Compuestos Similares
“(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride” stands out due to its chiral nature and specific functional groups. Similar compounds include other esters, amides, and derivatives of phenethylamine.
Propiedades
Fórmula molecular |
C11H16ClNO2 |
|---|---|
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
methyl 2-[4-[(1S)-1-aminoethyl]phenyl]acetate;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12)10-5-3-9(4-6-10)7-11(13)14-2;/h3-6,8H,7,12H2,1-2H3;1H/t8-;/m0./s1 |
Clave InChI |
ILVIOGUOBJCTDN-QRPNPIFTSA-N |
SMILES isomérico |
C[C@@H](C1=CC=C(C=C1)CC(=O)OC)N.Cl |
SMILES canónico |
CC(C1=CC=C(C=C1)CC(=O)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



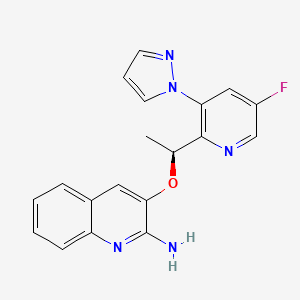
![Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate](/img/structure/B13319801.png)
![tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13319812.png)

![4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13319823.png)
![(3S,4S)-1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B13319827.png)
